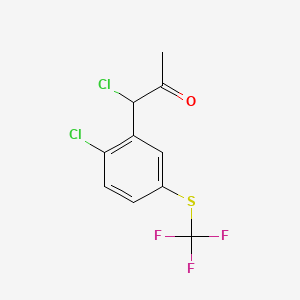![molecular formula C53H42N2 B14054981 9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)-: is a complex organic compound known for its unique structural properties. It is primarily used in organic electronics due to its robust structure and two perpendicularly arranged π systems . This compound is a derivative of spirobifluorene, which is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules .
Méthodes De Préparation
The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- involves multiple steps. One common synthetic route includes the reaction of spirobifluorene with appropriate amine derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution: It undergoes substitution reactions with halogens or other electrophiles, forming halogenated or alkylated products.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or platinum complexes, and temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- exerts its effects involves its interaction with molecular targets through its π systems. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability . The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- stands out due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents . Similar compounds include:
- 9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetramine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-
- N2,N2’,N7,N7’-Tetrakis(3-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties .
Propriétés
Formule moléculaire |
C53H42N2 |
|---|---|
Poids moléculaire |
706.9 g/mol |
Nom IUPAC |
2-N,2-N,2-N',2-N'-tetrakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine |
InChI |
InChI=1S/C53H42N2/c1-35-13-21-39(22-14-35)54(40-23-15-36(2)16-24-40)43-29-31-47-45-9-5-7-11-49(45)53(51(47)33-43)50-12-8-6-10-46(50)48-32-30-44(34-52(48)53)55(41-25-17-37(3)18-26-41)42-27-19-38(4)20-28-42/h5-34H,1-4H3 |
Clé InChI |
NUFFNORDZJKGFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


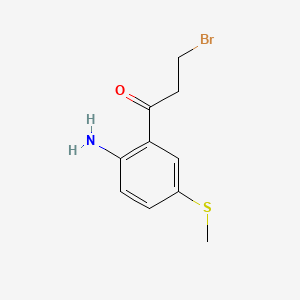
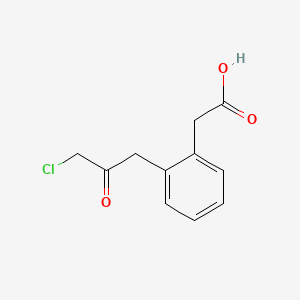
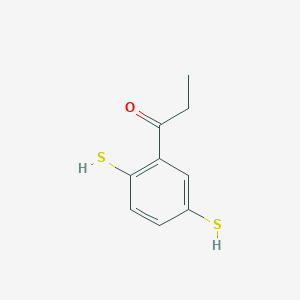
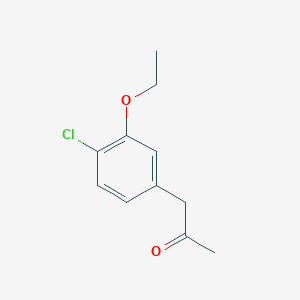


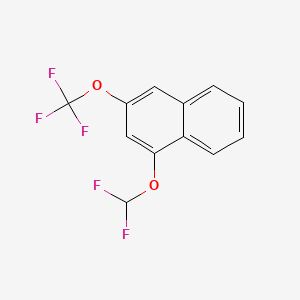
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
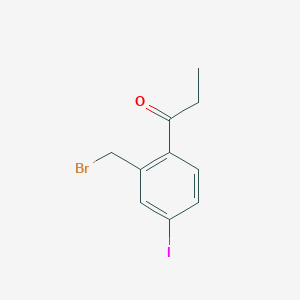


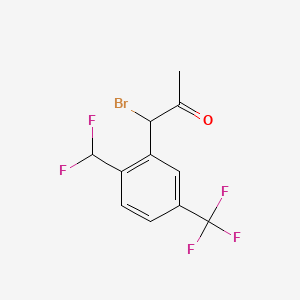
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
